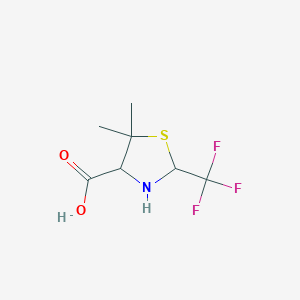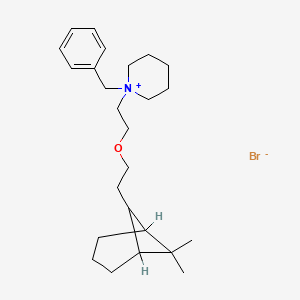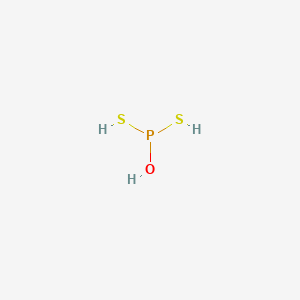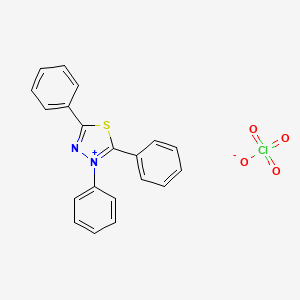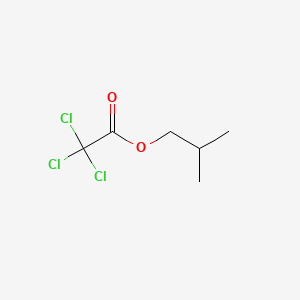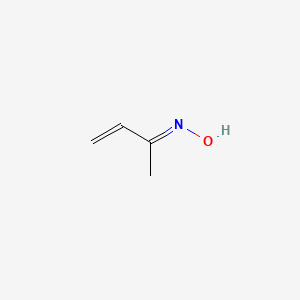![molecular formula C29H41N12O24P3 B14688066 [(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate CAS No. 34607-23-3](/img/structure/B14688066.png)
[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Poly(G,I).poly© is a synthetic analog of double-stranded RNA, composed of polyguanylic acid (poly(G)) and polyinosinic acid (poly(I)) paired with polycytidylic acid (poly©). This compound is known for its ability to mimic viral RNA, making it a valuable tool in immunological research and therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
Poly(G,I).poly© is synthesized through the polymerization of guanylic acid and inosinic acid to form poly(G) and poly(I), respectively. These polymers are then hybridized with polycytidylic acid (poly©) to form the double-stranded structure. The synthesis involves the use of polyribonucleotide nucleotidyltransferase (PNPase) to achieve the desired nucleotide lengths .
Industrial Production Methods
In industrial settings, the production of Poly(G,I).poly© involves large-scale enzymatic synthesis followed by purification processes to ensure the absence of contaminants such as endotoxins. The product is typically lyophilized for stability and ease of storage .
化学反应分析
Types of Reactions
Poly(G,I).poly© primarily undergoes polymerization reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its stable double-stranded RNA structure .
Common Reagents and Conditions
The synthesis of Poly(G,I).poly© involves reagents such as polyribonucleotide nucleotidyltransferase and physiological water (NaCl 0.9%). The reaction conditions are carefully controlled to maintain the integrity of the double-stranded RNA structure .
Major Products Formed
The major product formed from the synthesis of Poly(G,I).poly© is the double-stranded RNA analog itself, which is used in various research and therapeutic applications .
科学研究应用
Poly(G,I).poly© has a wide range of applications in scientific research:
Immunology: It is used as an immunostimulant to mimic viral infections and study immune responses.
Cancer Research: Poly(G,I).poly© has been shown to inhibit the growth of tumor cells and induce apoptosis in malignant cells.
Vaccine Development: It is used as an adjuvant in vaccine formulations to enhance immune responses.
Gene Therapy: Poly(G,I).poly© is used to activate dendritic cells for the induction of antigen-specific T cells in cancer immunotherapy trials.
作用机制
Poly(G,I).poly© exerts its effects by interacting with toll-like receptor 3 (TLR3) on the endosomal membrane of immune cells such as B-cells, macrophages, and dendritic cells. This interaction leads to the activation of transcription factors such as interferon regulatory factor 3 (IRF3) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), resulting in the production of type I interferons and other cytokines . Additionally, Poly(G,I).poly© can bind to cytoplasmic receptors such as melanoma differentiation-associated protein 5 (MDA-5) and retinoic acid-inducible gene I (RIG-I), further amplifying the immune response .
相似化合物的比较
Poly(G,I).poly© is similar to other synthetic double-stranded RNA analogs such as polyinosinic:polycytidylic acid (poly(I:C)) and its derivatives like poly-ICLC. These compounds share the ability to mimic viral RNA and activate immune responses through TLR3, MDA-5, and RIG-I pathways . Poly(G,I).poly© is unique in its specific composition of polyguanylic acid and polyinosinic acid paired with polycytidylic acid, which may confer distinct immunological properties and applications .
List of Similar Compounds
- Polyinosinic:polycytidylic acid (poly(I:C))
- Poly-ICLC (a stabilized form of poly(I:C))
- Polyadenylic:polyuridylic acid (poly(A:U))
Poly(G,I).poly© stands out due to its unique composition and the specific immune pathways it activates, making it a valuable tool in both research and therapeutic contexts.
属性
CAS 编号 |
34607-23-3 |
|---|---|
分子式 |
C29H41N12O24P3 |
分子量 |
1034.6 g/mol |
IUPAC 名称 |
[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C10H14N5O8P.C10H13N4O8P.C9H14N3O8P/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(23-9)1-22-24(19,20)21;15-6-4(1-21-23(18,19)20)22-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17;10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(20-8)3-19-21(16,17)18/h2-3,5-6,9,16-17H,1H2,(H2,19,20,21)(H3,11,13,14,18);2-4,6-7,10,15-16H,1H2,(H,11,12,17)(H2,18,19,20);1-2,4,6-8,13-14H,3H2,(H2,10,11,15)(H2,16,17,18)/t3-,5-,6-,9-;4-,6-,7-,10-;4-,6-,7-,8-/m111/s1 |
InChI 键 |
UJAUQOZBUOUCDO-WOKDYRKUSA-N |
手性 SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O.C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O.C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N=C(NC2=O)N |
规范 SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)O)O)O.C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)(O)O)O)O.C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)O)O)O)N=C(NC2=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3,3-Dimethoxybicyclo[2.2.1]heptan-2-one](/img/structure/B14687996.png)
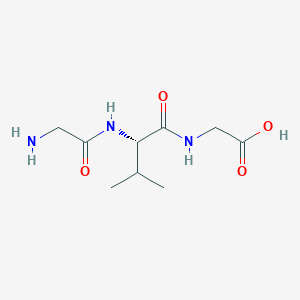
![5-ethyl-5-methyl-4-phenyl-4H-[1,2,4]triazole-3-thione](/img/structure/B14688008.png)
